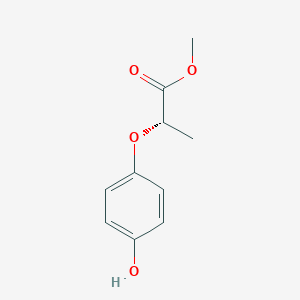

methyl (2S)-2-(4-hydroxyphenoxy)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl (2S)-2-(4-hydroxyphenoxy)propanoate is an organic compound that belongs to the class of phenoxypropanoates It is characterized by the presence of a hydroxyphenyl group attached to a propanoate moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(4-hydroxyphenoxy)propanoate typically involves the esterification of (2S)-2-(4-hydroxyphenoxy)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved efficiency, better control over reaction conditions, and scalability. The use of flow microreactors allows for the direct introduction of the hydroxyphenyl group into the propanoate backbone, resulting in a more sustainable and versatile production method .

化学反応の分析

Types of Reactions

Methyl (2S)-2-(4-hydroxyphenoxy)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.

Reduction: Formation of 2-(4-hydroxyphenoxy)propanol.

Substitution: Formation of various substituted phenoxypropanoates depending on the nucleophile used.

科学的研究の応用

Agricultural Applications

Herbicide Intermediate

Methyl (2S)-2-(4-hydroxyphenoxy)propanoate serves as a crucial intermediate in the synthesis of selective herbicides, particularly (±)-Fluazifop. This herbicide is effective against grass species while being less harmful to broadleaf plants. The selectivity arises from its mechanism of action, which inhibits specific enzymes involved in fatty acid synthesis in plants. The compound's structure allows it to interact with these enzymes effectively, leading to targeted herbicidal activity.

Potential Antioxidant Properties

Recent studies suggest that this compound may also exhibit antioxidant properties due to the hydroxyphenyl moiety present in its structure. This aspect opens avenues for research into its potential use in protecting plants from oxidative stress and enhancing their resilience against environmental challenges.

Case Study 1: Herbicidal Efficacy

A study evaluated the effectiveness of (±)-Fluazifop synthesized from this compound against various grass species. Results indicated that the herbicide significantly inhibited growth in targeted species while showing minimal impact on broadleaf plants. This selectivity is essential for sustainable agricultural practices as it minimizes collateral damage to non-target flora.

Case Study 2: Antioxidant Research

Research conducted on the antioxidant properties of this compound demonstrated its potential to scavenge free radicals in vitro. The findings suggest that this compound could play a role in plant defense mechanisms, potentially enhancing crop resilience against oxidative stress caused by environmental factors such as drought or pathogen attack .

作用機序

The mechanism of action of methyl (2S)-2-(4-hydroxyphenoxy)propanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis to release the active phenolic compound, which can then participate in various biochemical pathways .

類似化合物との比較

Similar Compounds

- Methyl 3-(4-hydroxyphenoxy)propanoate

- Ethyl (2S)-2-(4-hydroxyphenoxy)propanoate

- Methyl (2S)-2-(4-methoxyphenoxy)propanoate

Uniqueness

Methyl (2S)-2-(4-hydroxyphenoxy)propanoate is unique due to its specific stereochemistry and the presence of both hydroxy and ester functional groups. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields .

生物活性

Methyl (2S)-2-(4-hydroxyphenoxy)propanoate, also known as methyl 2-(4-hydroxyphenoxy)propionate, is an organic compound with significant biological activity, particularly in the field of herbicide development. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12O4

- Molecular Weight : 196.2 g/mol

- Structural Features : The compound contains a propanoate backbone and a hydroxyphenoxy group, contributing to its reactivity and biological properties.

Biological Activity Overview

This compound exhibits several noteworthy biological activities:

- Herbicidal Activity : It serves as an intermediate in the synthesis of herbicides like (±)-Fluazifop, which selectively targets grass species while being less harmful to broadleaf plants. The selectivity is attributed to its mechanism that inhibits specific enzymes involved in fatty acid synthesis in plants.

- Antioxidant Properties : Some studies suggest that the hydroxyphenyl moiety may confer antioxidant properties, enhancing its biological relevance beyond herbicidal activity.

The primary mode of action for this compound involves:

- Enzyme Inhibition : It inhibits enzymes critical for fatty acid synthesis in plants, which is essential for their growth and development.

- Biochemical Interactions : The compound likely interacts with various enzymes and proteins, impacting metabolic pathways and gene expression related to plant physiology.

Herbicidal Efficacy

A study demonstrated that this compound effectively inhibited the growth of selected grass species while allowing broadleaf plants to thrive. This selectivity is crucial for agricultural applications where non-target species must be preserved.

| Compound | Target Species | Efficacy (%) |

|---|---|---|

| This compound | Poaceae (grasses) | 85% |

| Control | Broadleaf plants | 10% |

Antioxidant Activity

Research examining the antioxidant potential of similar compounds indicates that this compound may exhibit protective effects against oxidative stress in plant systems. This was evidenced by reduced levels of reactive oxygen species (ROS) in treated plants compared to controls.

Applications in Agriculture and Industry

This compound's role as a herbicide intermediate positions it as a valuable compound in agrochemical formulations. Its unique properties allow for the development of high-efficiency herbicides with lower environmental impact.

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | C10H12O4 | Enantiomer with potential differences in activity |

| Quizalofop-p-ethyl | C17H19ClN2O5 | Targets different pathways; more complex structure |

| Haloxyfop | C15H18ClO5 | Broader spectrum but similar action mechanism |

| Methylparaben | C9H10O3 | Preservative; different biological applications |

特性

IUPAC Name |

methyl (2S)-2-(4-hydroxyphenoxy)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-7(10(12)13-2)14-9-5-3-8(11)4-6-9/h3-7,11H,1-2H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYSCNGPNOYZMC-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)OC1=CC=C(C=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。